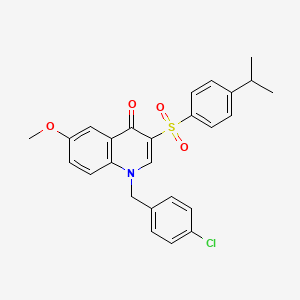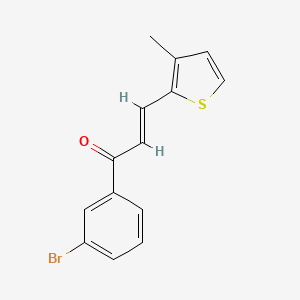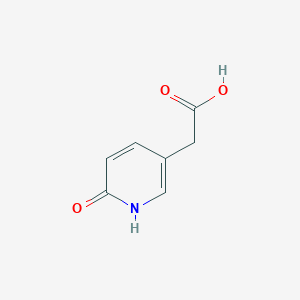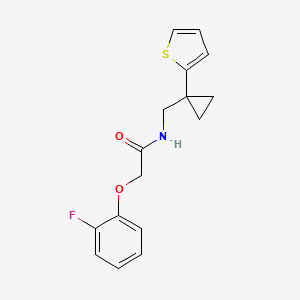![molecular formula C23H23ClN2O3 B3006672 N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide CAS No. 879576-74-6](/img/structure/B3006672.png)
N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide, commonly known as Cmpd-7, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in several areas of research.
Wirkmechanismus
The mechanism of action of Cmpd-7 is not well understood. However, it is believed that Cmpd-7 exerts its effects by modulating various signaling pathways in cells. Studies have shown that Cmpd-7 can inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism.
Biochemical and Physiological Effects:
Cmpd-7 has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth and proliferation of cancer cells by inhibiting the PI3K/Akt/mTOR pathway.
In addition, Cmpd-7 has been shown to protect neurons from oxidative stress and prevent neuronal cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cmpd-7 is its potency and selectivity. It has been shown to be highly effective in inducing apoptosis in cancer cells and protecting neurons from oxidative stress. However, one of the limitations of Cmpd-7 is its solubility. It is poorly soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Cmpd-7. One area of research is to further elucidate its mechanism of action. Understanding how Cmpd-7 exerts its effects could lead to the development of more potent and selective compounds.
Another area of research is to explore its potential applications in other areas of research, such as inflammation and metabolic disorders. Studies have shown that Cmpd-7 can modulate the activity of various signaling pathways involved in these conditions.
Lastly, future research could focus on improving the solubility of Cmpd-7. This could make it easier to use in experiments and potentially lead to the development of more effective treatments for cancer and neurodegenerative diseases.
Conclusion:
In conclusion, Cmpd-7 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research and the treatment of neurodegenerative diseases. Its potency and selectivity make it a promising candidate for future research. However, its solubility remains a limitation. Further research is needed to fully elucidate its mechanism of action and explore its potential applications in other areas of research.
Synthesemethoden
The synthesis of Cmpd-7 involves the reaction of 6-chloro-3-(4-methylphenyl)-4H-chromen-4-one with piperidine-2-carboxylic acid, followed by the addition of acetic anhydride. The resulting product is then purified using column chromatography. This method has been optimized to produce Cmpd-7 in high yields and purity.
Wissenschaftliche Forschungsanwendungen
Cmpd-7 has been extensively studied for its potential applications in various areas of research. One of the primary applications of Cmpd-7 is in the field of cancer research. Studies have shown that Cmpd-7 has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells.
Cmpd-7 has also been studied for its potential applications in the treatment of neurodegenerative diseases. Studies have shown that Cmpd-7 can protect neurons from oxidative stress and prevent neuronal cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-15-5-7-16(8-6-15)21-22(28)18-13-17(24)9-10-19(18)29-23(21)25-20(27)14-26-11-3-2-4-12-26/h5-10,13H,2-4,11-12,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHXKDAXAMRKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)CN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B3006590.png)


![N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3006594.png)
![N-[(3-chlorophenyl)(cyano)methyl]-2-[(2,5-dimethylfuran-3-yl)formamido]acetamide](/img/structure/B3006595.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B3006598.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3006600.png)
![N1-(2-hydroxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3006601.png)
![N-(4-ethoxyphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3006602.png)
![N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]-2-thiophenecarboxamide](/img/structure/B3006604.png)


![2-[5-(Acetamidomethyl)thiophen-2-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate](/img/structure/B3006611.png)